molecular formula C32H39NO3 B12424225 Ebastine N-oxide-d5

Ebastine N-oxide-d5

Cat. No.: B12424225
M. Wt: 490.7 g/mol
InChI Key: PFOUEGNOVHBNHS-UAVBZTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ebastine N-oxide-d5 is a deuterated derivative of Ebastine, a second-generation non-sedating antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ebastine. The deuterium atoms in this compound provide a unique advantage in mass spectrometry, allowing for more precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ebastine N-oxide-d5 can be synthesized through the oxidation of Ebastine-d5. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ebastine N-oxide-d5 undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: N-oxide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Higher oxidation state derivatives.

    Reduction: Ebastine-d5.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ebastine N-oxide-d5 is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Ebastine.

    Biology: Helps in understanding the metabolic pathways and interactions of Ebastine in biological systems.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ebastine.

    Industry: Employed in the development of new formulations and drug delivery systems for Ebastine.

Mechanism of Action

Ebastine N-oxide-d5 exerts its effects by inhibiting the H1 histamine receptors. The deuterium atoms do not alter the pharmacological activity of the compound but provide a distinct mass difference that aids in tracking the compound in metabolic studies. The primary molecular target is the H1 receptor, and the pathway involves the inhibition of histamine-induced responses.

Comparison with Similar Compounds

Similar Compounds

    Ebastine: The parent compound, a non-sedating antihistamine.

    Desalkyl Ebastine-d5: A deuterated metabolite of Ebastine.

    Hydroxy Ebastine: A hydroxylated derivative of Ebastine.

Uniqueness

Ebastine N-oxide-d5 is unique due to the presence of deuterium atoms, which provide a distinct advantage in mass spectrometry. This allows for more accurate and precise tracking of the compound in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C32H39NO3

Molecular Weight

490.7 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-[1-oxido-4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-ium-1-yl]butan-1-one

InChI

InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D

InChI Key

PFOUEGNOVHBNHS-UAVBZTRNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CC[N+](CC3)(CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[O-])[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-]

Origin of Product

United States

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